molecular formula C22H18N4O2S B3121285 S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate CAS No. 282523-29-9

S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate

Cat. No.: B3121285
CAS No.: 282523-29-9
M. Wt: 402.5 g/mol
InChI Key: YHFYEHYPRQZQGL-UHFFFAOYSA-N
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Description

  • Purity : 95.00%


Molecular Structure Analysis

The molecular structure of S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate consists of a pyrrolidine ring, a triazole ring, and a benzene ring. The benzyl group is attached to the pyridine moiety. The presence of the carbonyl group suggests potential reactivity .

Scientific Research Applications

Synthesis and Pharmacological Study

  • Synthesis Pathways : The compound can be synthesized through multi-step reaction sequences, as demonstrated in the preparation of similar triazole derivatives. These pathways involve reactions with various aromatic aldehydes and thioacetic acid to yield thiazolidinones and Mannich base derivatives (Dave, Purohit, Akbari, & Joshi, 2007).
  • Antimicrobial and Antitubercular Activities : Compounds structurally similar to S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate have been evaluated for antimicrobial and antitubercular activities, showing potential in this area (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Chemical and Physical Properties

  • Acid-Base Properties : The acid-base properties of triazole derivatives, including those structurally related to the compound , have been studied using a multiwavelength spectrophotometric method. This research is crucial for understanding the chemical behavior of these compounds in various solvents (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

Antimicrobial Activities

  • Synthesis of Derivatives : Various derivatives of 1,2,4-triazole, similar in structure to the compound , have been synthesized and characterized. These derivatives are notable for their antimicrobial properties, highlighting the potential of such compounds in medical research (Al‐Azmi & Mahmoud, 2020).

Cytotoxic Activity

  • Palladium Complexes : Carbohydrate-containing pyridyl triazole ligands, structurally related to the compound, have been synthesized and tested for cytotoxic activity. These studies are relevant for understanding the potential use of such compounds in cancer research and treatment (Deepthi, Trivedi, Sujitha, Kumar, Sridhar, & Bhargava, 2012).

Properties

IUPAC Name

S-[5-(1-benzyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl] benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-25-19(23-24-22(25)29-21(28)17-11-6-3-7-12-17)18-13-8-14-26(20(18)27)15-16-9-4-2-5-10-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYEHYPRQZQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC(=O)C2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate
Reactant of Route 2
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S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate
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S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate
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S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate
Reactant of Route 5
Reactant of Route 5
S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate
Reactant of Route 6
Reactant of Route 6
S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate

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